molecular formula C23H29ClN4O3 B2449761 N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 922937-49-3

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2449761
CAS No.: 922937-49-3
M. Wt: 444.96
InChI Key: ZGJKBAWPMMCVGQ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a complex molecular architecture, incorporating both a 4-chlorobenzyl group and a 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl moiety, which contributes to its potential interaction with biological targets . Oxalamide derivatives as a class are extensively investigated for their diverse biological activities, which can include anticancer and antimicrobial properties, making them valuable scaffolds in drug discovery . The morpholino and dimethylamino phenyl groups within its structure suggest potential for influencing cellular signaling pathways. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules and for probing structure-activity relationships (SAR). Its mechanism of action is believed to involve the modulation of specific enzymes or receptors, potentially leading to the disruption of cell proliferation cycles, as observed in studies of structurally related oxalamide compounds . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3/c1-27(2)20-9-5-18(6-10-20)21(28-11-13-31-14-12-28)16-26-23(30)22(29)25-15-17-3-7-19(24)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJKBAWPMMCVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30ClN3O3C_{23}H_{30}ClN_3O_3, with a molecular weight of approximately 445.96 g/mol. The structure features a chlorobenzyl group and a morpholinoethyl moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC23H30ClN3O3
Molecular Weight445.96 g/mol
CAS Number899729-53-4
Melting PointNot available
SolubilityNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:

  • Receptor Modulation : Binding to specific receptors involved in signal transduction pathways, potentially influencing cellular responses.
  • Enzyme Inhibition : Acting as an inhibitor for certain enzymes, altering metabolic pathways.
  • Antimicrobial Activity : Exhibiting activity against various bacterial strains, particularly Gram-positive bacteria.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar oxalamide derivatives, suggesting that this compound may exhibit comparable effects. For example, compounds with halogenated phenyl groups have shown increased lipophilicity and membrane permeability, enhancing their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The presence of the chlorobenzyl and dimethylamino groups in the structure contributes significantly to the compound's biological activity. The following points summarize key findings from SAR studies:

  • Chlorine Substitution : The introduction of chlorine atoms enhances lipophilicity and can improve antibacterial activity due to better membrane penetration.
  • Dimethylamino Group : This moiety is known to enhance solubility and may contribute to the compound's interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various oxalamide derivatives for their antimicrobial properties against S. aureus, E. coli, and Candida albicans. The results indicated that compounds with similar structural features to this compound were effective against Gram-positive bacteria but less effective against Gram-negative strains .
  • In Vivo Studies : Experimental models demonstrated that compounds with similar oxalamide structures exhibited significant anti-inflammatory effects, providing insights into their potential therapeutic applications beyond antimicrobial activity .

Preparation Methods

Stepwise Oxalyl Chloride-Mediated Coupling

Principle : Sequential acylation of amines using oxalyl chloride (Cl−C(=O)−C(=O)−Cl).

Procedure :

  • Intermediate 1 Synthesis :
    • React 4-chlorobenzylamine (1 eq) with oxalyl chloride (1.05 eq) in anhydrous dichloromethane at 0–5°C.
    • Add triethylamine (2.1 eq) to scavenge HCl.
    • Isolate mono-acylated intermediate (N-(4-chlorobenzyl)oxalyl chloride) via vacuum distillation.
  • Intermediate 2 Preparation :

    • Synthesize 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine via reductive amination:
      • React 4-(dimethylamino)benzaldehyde with morpholine in ethanol.
      • Add sodium cyanoborohydride (NaBH₃CN) to form the secondary amine.
      • Purify by column chromatography (SiO₂, ethyl acetate/hexane).
  • Final Coupling :

    • Combine Intermediate 1 (1 eq) with Intermediate 2 (1 eq) in tetrahydrofuran (THF).
    • Stir at 25°C for 12 hours under N₂ atmosphere.
    • Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.
    • Yield: 68–72% after recrystallization (ethanol/water).

Critical Parameters :

  • Temperature control during oxalyl chloride reactions to prevent over-acylation.
  • Use of molecular sieves to maintain anhydrous conditions.

Ruthenium-Catalyzed Dehydrogenative Coupling

Principle : Acceptorless dehydrogenative coupling (ADC) using Ru-pincer complexes.

Procedure :

  • Charge a reactor with:
    • Ethylene glycol (1.0 mmol)
    • 4-Chlorobenzylamine (2.2 mmol)
    • 2-(4-(Dimethylamino)phenyl)-2-morpholinoethylamine (2.2 mmol)
    • Ru-MACHO-BH catalyst (1 mol%)
    • t-BuOK (2 mol%) in toluene (2 mL)
  • Heat at 135°C for 24 hours under H₂ atmosphere.

  • Monitor reaction via TLC (silica gel, Rf = 0.3 in 1:1 hexane/ethyl acetate).

  • Isolate product via flash chromatography (85% purity, 53% yield).

Advantages :

  • Avoids stoichiometric acid scavengers.
  • Generates H₂ as the only byproduct.

Limitations :

  • Lower yield compared to stepwise methods.
  • Requires specialized catalysts.

Comparative Analysis of Methods

Parameter Oxalyl Chloride Method Ru-Catalyzed ADC
Yield 68–72% 53%
Reaction Time 14–18 hours 24 hours
Byproducts HCl, minor oligomers H₂ gas
Scalability Pilot-scale feasible Lab-scale only
Cost Moderate ($120–150/g) High ($220–300/g)

Key Observations :

  • The oxalyl chloride route remains the most practical for gram-scale synthesis.
  • ADC methods require optimization but offer greener alternatives.

Challenges and Optimization Strategies

Regioselectivity Control

Unsymmetrical oxalamides often form regioisomers. Strategies to enhance N1/N2 specificity include:

  • Bulky solvents : Use tert-butyl methyl ether to sterically hinder undesired acylation.
  • Temperature gradients : Perform first acylation at −10°C, second at 25°C.

Purification Difficulties

  • Issue : Co-elution of morpholinoethyl byproducts in silica columns.
  • Solution : Employ reverse-phase HPLC (C18 column, 70:30 acetonitrile/water).

Q & A

Q. What are the standard synthetic routes for N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, and how is purity ensured?

Answer: The synthesis typically involves a multi-step process:

Intermediate Preparation : Formation of the 4-chlorobenzyl and morpholinoethyl moieties via nucleophilic substitution or coupling reactions .

Oxalamide Coupling : Reacting intermediates with oxalyl chloride or activated oxalate esters under controlled conditions (e.g., anhydrous solvent, 0–5°C) to form the oxalamide backbone .

Purification : Chromatography (HPLC or column) is used to isolate the compound, followed by recrystallization in ethanol/water mixtures .
Purity Validation :

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR confirm structural integrity (e.g., morpholine ring protons at δ 3.5–4.0 ppm; aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~450–460 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR identifies aromatic protons (e.g., 4-chlorobenzyl group), morpholine/methylamino protons, and amide NH signals .
    • 13C^{13}C-NMR confirms carbonyl carbons (C=O at ~165–170 ppm) and quaternary carbons in aromatic rings .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Answer: Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., Cl vs. F in benzyl groups) drastically alter target binding .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) impacts IC50_{50} values .
    Methodology for Resolution :

Comparative SAR Studies : Synthesize analogues (e.g., 4-fluorobenzyl or methylpiperazine variants) to isolate critical functional groups .

Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics for specific targets .

Q. What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Solvent Optimization : Replace THF with DMF for better solubility of intermediates at higher concentrations .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling steps .
  • Process Automation : Continuous flow reactors improve temperature control and reduce side reactions (e.g., epimerization) .
    Data-Driven Example :
ParameterSmall Scale (Lab)Optimized Scale-Up
SolventTHFDMF
Temperature0°C25°C
Yield45%72%
Source: Adapted from industrial-scale oxalamide syntheses .

Q. How can computational methods predict the compound’s mechanism of action?

Answer:

  • Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. The morpholinoethyl group often interacts with hydrophobic pockets .
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronegativity (Cl, NMe2_2) with activity trends (e.g., Hammett constants predict bioactivity) .

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